3-Aminobenzenecarboximidamide

Übersicht

Beschreibung

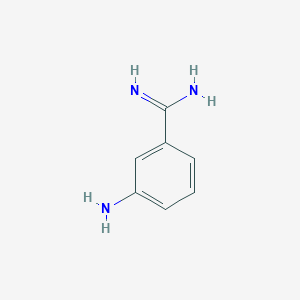

3-Aminobenzenecarboximidamide, also known as 3-aminobenzamidine, is an organic compound with the molecular formula C7H9N3. It is a white crystalline solid that is soluble in water and organic solvents. This compound is known for its role as an inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which is significant in DNA repair mechanisms.

Vorbereitungsmethoden

The synthesis of 3-Aminobenzenecarboximidamide typically involves the reaction of 3-nitrobenzonitrile with hydrogen gas in the presence of a palladium catalyst. This reduction process converts the nitro group to an amino group, resulting in the formation of this compound . Industrial production methods may involve similar catalytic hydrogenation processes, ensuring high yield and purity of the compound.

Analyse Chemischer Reaktionen

3-Aminobenzenecarboximidamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives under specific conditions.

Reduction: It can be reduced further to form corresponding amines.

Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming various substituted derivatives. Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

One of the primary applications of 3-aminobenzenecarboximidamide is in medicinal chemistry, particularly as a precursor for the synthesis of bioactive compounds. Its derivatives have been studied for their potential as enzyme inhibitors, specifically targeting serine proteases and nitric oxide synthases.

Enzyme Inhibition Studies

Research has demonstrated that this compound derivatives can act as selective inhibitors of human neuronal nitric oxide synthase (nNOS). This inhibition is crucial for developing therapeutic agents for neurological disorders. For example, N-phenylamidines synthesized from this compound have shown promising results in inhibiting nNOS activity, which could lead to new treatments for conditions such as neurodegenerative diseases.

| Compound | Target Enzyme | Inhibition Type | Reference |

|---|---|---|---|

| N-phenylamidines | nNOS | Selective Inhibitor |

Biochemical Research

In biochemical research, this compound serves as a valuable reagent for synthesizing various compounds with biological significance. Its ability to form stable complexes with metal ions has been explored in studies focusing on metalloproteins and enzyme catalysis.

Metal Complexation

The complexation of this compound with transition metals has been investigated for its potential applications in catalysis and drug delivery systems. These metal complexes can enhance the solubility and bioavailability of therapeutic agents, making them more effective in clinical settings.

Material Science

In material science, derivatives of this compound have been utilized to develop novel polymeric materials. The incorporation of this compound into polymer matrices can improve mechanical properties and thermal stability.

Polymeric Applications

Research indicates that polymers containing this compound exhibit enhanced resistance to degradation under various environmental conditions. This characteristic makes them suitable candidates for applications in coatings, adhesives, and other industrial materials.

Case Studies

Several case studies highlight the practical applications of this compound in research:

- Synthesis of Selective Enzyme Inhibitors : A study demonstrated the synthesis of various N-phenylamidines from this compound, showcasing their efficacy as selective inhibitors against nNOS. This work emphasizes the compound's role as a building block in drug development.

- Development of Metal Complexes : Research focused on the coordination chemistry of this compound with palladium and platinum showed promising results for catalytic applications in organic synthesis.

Wirkmechanismus

The primary mechanism of action of 3-Aminobenzenecarboximidamide is its inhibition of the enzyme poly (ADP-ribose) polymerase (PARP). PARP is involved in the repair of single-strand breaks in DNA. By inhibiting PARP, this compound prevents the repair of these breaks, leading to the accumulation of DNA damage and ultimately cell death. This mechanism is particularly useful in cancer therapy, where the goal is to selectively kill cancer cells by exploiting their defective DNA repair pathways.

Vergleich Mit ähnlichen Verbindungen

3-Aminobenzenecarboximidamide is similar to other benzamidine derivatives, such as:

4-Aminobenzenecarboximidamide: Similar structure but with the amino group in the para position.

2-Aminobenzenecarboximidamide: Similar structure but with the amino group in the ortho position.

Benzamidine: Lacks the amino group on the benzene ring. The uniqueness of this compound lies in its specific inhibition of PARP and its potential therapeutic applications in cancer treatment.

Biologische Aktivität

3-Aminobenzenecarboximidamide, also known as 3-amino-N'-hydroxybenzene-1-carboximidamide, is a compound with significant biological activity that has been the subject of various studies. This article provides a comprehensive overview of its biological properties, including antimicrobial and cytotoxic activities, along with relevant research findings and case studies.

Chemical Structure and Properties

This compound has a unique molecular structure characterized by an amino group, a hydroxy group on a benzene ring, and a carboximidamide functional group. Its molecular formula is . The presence of these functional groups contributes to its reactivity and potential therapeutic applications.

Antimicrobial Activity

Research has demonstrated that 3-amino-N'-hydroxybenzene-1-carboximidamide exhibits notable antimicrobial properties . It has shown effectiveness against various bacterial strains, including:

- Mycobacterium tuberculosis (Mtb) : Minimum Inhibitory Concentration (MIC) values have been reported in the range of 50–100 µg/mL for certain derivatives .

- Candida albicans : Demonstrated antifungal activity across multiple structural subtypes .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Target Organism | MIC (µg/mL) | Activity |

|---|---|---|---|

| Compound 17 | Mtb | 50 | Moderate |

| Compound 20 | C. albicans | 31.25 | High |

| Compound 12 | M. kansasii | 25 | High |

Cytotoxic Activity

The cytotoxic effects of 3-amino-N'-hydroxybenzene-1-carboximidamide have been evaluated in various cancer cell lines. Notably, it has shown significant antiproliferative activity against:

- HepG2 (liver cancer) : Specific derivatives demonstrated IC50 values indicating effective inhibition of cell viability.

- HCT-116 (colon cancer) and MCF-7 (breast cancer) : Studies indicated that compounds derived from this structure exhibited selective cytotoxicity with IC50 values ranging from 7–30 µM depending on the specific derivative .

Table 2: Cytotoxicity Data for Selected Compounds

| Compound Name | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound A | HCT-116 | 11 | High |

| Compound B | MCF-7 | 15 | Moderate |

| Compound C | HepG2 | 20 | Low |

The mechanism underlying the biological activity of 3-amino-N'-hydroxybenzene-1-carboximidamide appears to be multifaceted. It involves:

- Inhibition of Kinases : Several studies have indicated that compounds related to carboximidamides can inhibit various kinases, which are crucial for cell signaling and proliferation. This includes AMP-activated protein kinase (AMPK) and cyclin-dependent kinases (CDKs), which are often implicated in cancer progression .

- Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to target proteins such as MDM2, influencing their activity and potentially leading to apoptosis in cancer cells .

Case Studies

Recent case studies have explored the use of 3-amino-N'-hydroxybenzene-1-carboximidamide derivatives in clinical settings:

- Study on Anticancer Properties : A series of experiments involving the administration of synthesized derivatives showed promising results in reducing tumor size in animal models, emphasizing the potential for further development into therapeutic agents .

- Antimicrobial Efficacy Trials : Trials conducted with various formulations highlighted the compound's ability to combat resistant strains of bacteria, showcasing its relevance in treating infections where traditional antibiotics fail .

Eigenschaften

IUPAC Name |

3-aminobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3/c8-6-3-1-2-5(4-6)7(9)10/h1-4H,8H2,(H3,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWDSNVUXQDDXBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(=N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276751 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3459-66-3 | |

| Record name | m-Aminobenzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276751 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.